Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure
92235-34-2 structure
Product Name:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
N.o CAS:92235-34-2
MF:C9H16N2O3
MW:200.234942436218
MDL:MFCD03426144
CID:800532
PubChem ID:10750535
Update Time:2025-06-11

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
    • (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
    • (S)-BOC-3-AMINO-2-PYRROLIDINONE
    • (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
    • Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
    • FD1232
    • (S)-(-)-3-Boc-aminopyrrolidin-2-one
    • Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
    • (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
    • [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
    • [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
    • Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
    • (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
    • (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
    • tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
    • (S)-Boc-3-amino-2-pyrrolidinone,97%
    • MDL: MFCD03426144
    • Inchi: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
    • Chave InChI: DVWCHAUBYVZILO-LURJTMIESA-N
    • SMILES: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 200.11600
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 245
  • XLogP3: 0.4
  • Superfície polar topológica: 67.4

Propriedades Experimentais

  • PSA: 67.43000
  • LogP: 1.11930

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Informações de segurança

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Dados aduaneiros

  • CÓDIGO SH:2933790090
  • Dados aduaneiros:

    中国海关编码:

    2933790090

    概述:

    2933790090 其他内酰胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:9.0% 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-100mg
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
100mg
538CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-250mg
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
250mg
1152CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-1g
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
1g
2375.0CNY 2021-08-03
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0127-5g
(S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
92235-34-2 95%
5g
$759 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S847010-100mg
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
92235-34-2 97%
100mg
669.60 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-50mg
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
50mg
230.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-200mg
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
200mg
676.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26160-100mg
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2
100mg
¥396.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26160-250mg
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2
250mg
¥646.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26160-1g
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2
1g
¥1876.0 2021-09-04

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
Referência
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Diethyl ether ;  rt
Referência
Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
Referência
Protein synthesis with conformationally constrained cyclic dipeptides
Zhang, Chao; Bai, Xiaoguang; Dedkova, Larisa M.; Hecht, Sidney M., Bioorganic & Medicinal Chemistry, 2020, 28(22),

Método de produção 4

Condições de reacção
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ;  15 min, rt → 60 °C; 4 h, 60 °C
Referência
Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors
, United States, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ;  5 min, reflux
Referência
Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids
Chulin, A. N.; Rodionov, I. L.; Baidakova, L. K.; Rodionova, L. N.; Balashova, T. A.; et al, Journal of Peptide Science, 2005, 11(3), 175-186

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  overnight, rt; 2 h, reflux
Referência
Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK.
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 d, rt
Referência
A flexible approach to (S)-3-amino-2-pyrrolidinone derivatives
Tang, Tian; Zhu, Chen; Huang, Pei-Qiang, Heterocycles, 2004, 64, 121-128

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
Referência
Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
Referência
Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  15 min, rt → 60 °C; 4 h, 60 °C
Referência
Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  15 min, 60 °C; 4 h, 60 °C
Referência
Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors
, United States, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  Hydroxybenzotriazole Solvents: Tetrahydrofuran
Referência
Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa
Ewing, William R.; Becker, Michael R.; Manetta, Vincent E.; Davis, Roderick S.; Pauls, Henry W.; et al, Journal of Medicinal Chemistry, 1999, 42(18), 3557-3571

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Número da Ordem:A860133
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:22
Preço ($):625.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
A860133
Pureza:99%
Quantidade:5g
Preço ($):625.0
E- mail